![molecular formula C16H13ClN2O B2795746 6-chloro-N-(3-methoxyphenyl)quinolin-4-amine CAS No. 955282-15-2](/img/structure/B2795746.png)
6-chloro-N-(3-methoxyphenyl)quinolin-4-amine
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Overview
Description
“6-chloro-N-(3-methoxyphenyl)quinolin-4-amine” is a chemical compound. It’s a derivative of quinoline, which is a well-known nitrogenous tertiary base . Quinoline derivatives have been used in various fields due to their versatility .
Synthesis Analysis
The synthesis of quinoline derivatives has been a topic of interest in recent years . For instance, quinolinyl-pyrazoles were synthesized through new strategies on par with the reported methods . An antimicrobial pyrazole-tethered quinolines were prepared through an intermediate compound .Molecular Structure Analysis
The molecular structure of “6-chloro-N-(3-methoxyphenyl)quinolin-4-amine” is represented by the molecular formula C16H13ClN2O. It’s a derivative of quinoline, which contains a hetero nucleus with the chemical formula C9H7N .Chemical Reactions Analysis
Quinoline derivatives have been known to undergo various chemical reactions. For instance, a compound was treated with hydrazine to yield corresponding novel quinoline-appended pyrazoles .Scientific Research Applications
Medicinal Chemistry
Quinoline, the core structure of “6-chloro-N-(3-methoxyphenyl)quinolin-4-amine”, is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry . It’s an essential segment of both natural and synthetic compounds .
Industrial Applications
Quinoline is the most ubiquitous heterocyclic aromatic compound with a potential for industrial applications . It has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety .
Biological and Pharmaceutical Activities
Various selected quinolines and derivatives have potential biological and pharmaceutical activities . The mechanism of inhibition is probably the binding to an allosteric region of the Ras p21 protein, which leads to conformational change and prevents the binding of 3 H-GDP to the protein .
Fluorescent Sensors
This class of compounds can be used as potential fluorescent sensors . The parent structure can be modified with a number of substituents that have a great influence on the physical, photophysical and biological properties .
Insecticides
A practical synthesis of (6-chloro-3-pyridyl)methylamine, one of the key intermediates of neo-nicotinoid insecticides, has been reported .
Mechanism of Action
While the exact mechanism of action for “6-chloro-N-(3-methoxyphenyl)quinolin-4-amine” is not specified, quinoline derivatives have been known to hamper the topoisomerase II activity or prevent the detachment of topoisomerase II from DNA . This can eventually result in bacterial cell death via the circumvention of DNA replication and transcription processes in bacterial cell lines .
properties
IUPAC Name |
6-chloro-N-(3-methoxyphenyl)quinolin-4-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O/c1-20-13-4-2-3-12(10-13)19-16-7-8-18-15-6-5-11(17)9-14(15)16/h2-10H,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGRCEDIBQOUOFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC2=C3C=C(C=CC3=NC=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-N-(3-methoxyphenyl)quinolin-4-amine |
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